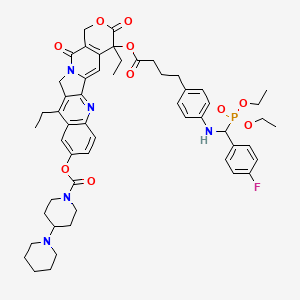
Antitumor agent-61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-61 is a derivative of Irinotecan, a well-known chemotherapeutic agent. This compound has shown potent antitumor activity against various human cancer cell lines, including SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, and MG-63 . It induces apoptosis through mitochondrial pathways, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-61 involves multiple steps. One common method starts with the commercially available compound 9, which reacts with thiourea at 140°C for 8 hours to obtain the intermediate compound 11
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Aplicaciones Científicas De Investigación
Antitumor agent-61 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of chemical reactions and the development of new synthetic methods.
Biology: It helps in understanding cellular processes and the effects of chemotherapeutic agents on cancer cells.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Antitumor agent-61 exerts its effects by inducing apoptosis through mitochondrial pathways . It decreases the mitochondrial membrane potential and increases reactive oxygen species levels in a dose-dependent manner. This leads to the activation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
Irinotecan: The parent compound of Antitumor agent-61, used widely in chemotherapy.
Topotecan: Another derivative of camptothecin, used to treat ovarian and small cell lung cancers.
SN-38: The active metabolite of Irinotecan, known for its potent antitumor activity.
Uniqueness
This compound is unique due to its enhanced potency and ability to induce apoptosis through mitochondrial pathways. Its IC50 values range from 0.92 to 3.23 μM against various cancer cell lines, making it more effective than some of its counterparts .
Propiedades
Fórmula molecular |
C54H63FN5O10P |
|---|---|
Peso molecular |
992.1 g/mol |
Nombre IUPAC |
[19-[4-[4-[[diethoxyphosphoryl-(4-fluorophenyl)methyl]amino]phenyl]butanoyloxy]-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C54H63FN5O10P/c1-5-41-42-31-40(69-53(64)59-29-25-39(26-30-59)58-27-10-9-11-28-58)23-24-46(42)57-49-43(41)33-60-47(49)32-45-44(51(60)62)34-66-52(63)54(45,6-2)70-48(61)14-12-13-35-15-21-38(22-16-35)56-50(36-17-19-37(55)20-18-36)71(65,67-7-3)68-8-4/h15-24,31-32,39,50,56H,5-14,25-30,33-34H2,1-4H3 |
Clave InChI |
MQQRMISZWWMKBM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCC5=CC=C(C=C5)NC(C6=CC=C(C=C6)F)P(=O)(OCC)OCC)C2=NC7=C1C=C(C=C7)OC(=O)N8CCC(CC8)N9CCCCC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


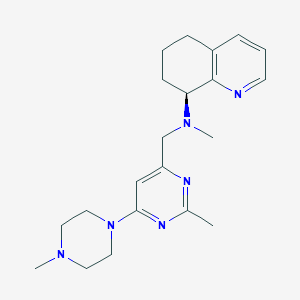

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)


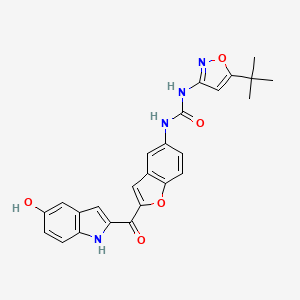

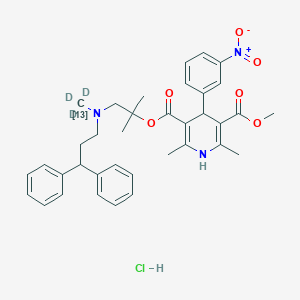
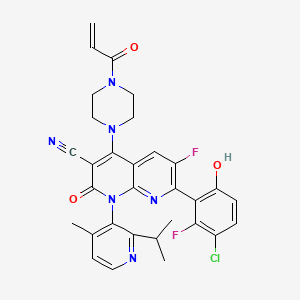
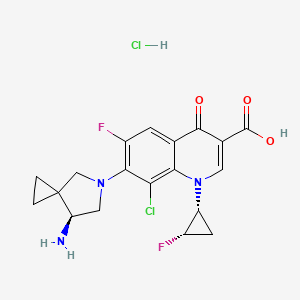
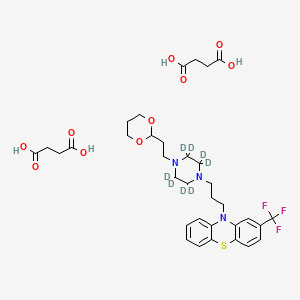

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
